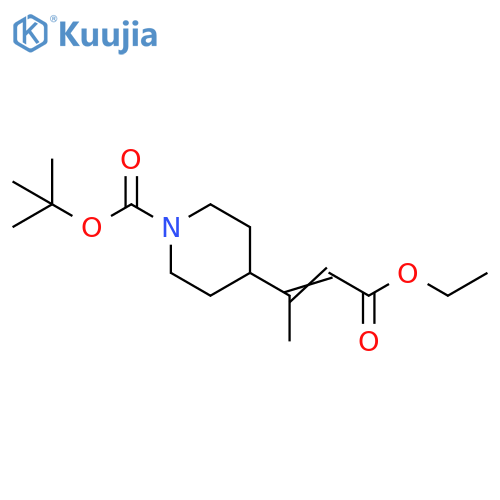

Cas no 2006281-59-8 (Ethyl3-(1-Boc-4-piperidinyl)-2-butenoate)

Ethyl3-(1-Boc-4-piperidinyl)-2-butenoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 3-(1-Boc-4-piperidinyl)-2-butenoate

- 1-Piperidinecarboxylic acid, 4-(3-ethoxy-1-methyl-3-oxo-1-propen-1-yl)-, 1,1-dimethylethyl ester

- Ethyl3-(1-Boc-4-piperidinyl)-2-butenoate

-

- MDL: MFCD30294752

- インチ: 1S/C16H27NO4/c1-6-20-14(18)11-12(2)13-7-9-17(10-8-13)15(19)21-16(3,4)5/h11,13H,6-10H2,1-5H3

- InChIKey: QUDSNEJIIQZYKF-UHFFFAOYSA-N

- ほほえんだ: N1(C(OC(C)(C)C)=O)CCC(C(C)=CC(OCC)=O)CC1

Ethyl3-(1-Boc-4-piperidinyl)-2-butenoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| AN HUI ZE SHENG Technology Co., Ltd. | SY041205-1g |

Ethyl 3-(1-Boc-4-piperidinyl)-2-butenoate |

2006281-59-8 | 95% | 1g |

¥3458.06 | 2023-09-15 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY041205-1g |

Ethyl 3-(1-Boc-4-piperidinyl)-2-butenoate |

2006281-59-8 | ≥95% | 1g |

¥8500.00 | 2024-08-09 | |

| eNovation Chemicals LLC | D776414-1g |

Ethyl 3-(1-Boc-4-piperidinyl)-2-butenoate |

2006281-59-8 | 95% | 1g |

$990 | 2025-02-19 | |

| eNovation Chemicals LLC | D776414-1g |

Ethyl 3-(1-Boc-4-piperidinyl)-2-butenoate |

2006281-59-8 | 95% | 1g |

$990 | 2025-02-27 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1593726-250mg |

Tert-butyl 4-(4-ethoxy-4-oxobut-2-en-2-yl)piperidine-1-carboxylate |

2006281-59-8 | 98% | 250mg |

¥3885 | 2023-04-08 | |

| eNovation Chemicals LLC | D776414-1g |

Ethyl 3-(1-Boc-4-piperidinyl)-2-butenoate |

2006281-59-8 | 95% | 1g |

$990 | 2024-07-20 |

Ethyl3-(1-Boc-4-piperidinyl)-2-butenoate 関連文献

-

Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

Ethyl3-(1-Boc-4-piperidinyl)-2-butenoateに関する追加情報

Ethyl3-(1-Boc-4-piperidinyl)-2-butenoate(CAS: 2006281-59-8)の最新研究動向と医薬品開発への応用

Ethyl3-(1-Boc-4-piperidinyl)-2-butenoate(CAS登録番号: 2006281-59-8)は、ピペリジン骨格を有する重要な有機中間体であり、近年、医薬品開発分野において注目を集めている化合物です。本化合物は、Boc(tert-ブトキシカルボニル)保護基を有するため、選択的な反応が可能であり、多様な生物活性化合物の合成前駆体として利用されています。特に、中枢神経系標的薬や抗がん剤の開発において重要な役割を果たしています。

2023年から2024年にかけて発表された最新の研究によると、Ethyl3-(1-Boc-4-piperidinyl)-2-butenoateは、キナーゼ阻害剤の合成中間体としての応用が大きく進展しています。例えば、非小細胞肺癌治療薬候補の開発において、本化合物を出発原料とした効率的な合成経路が報告されました(Journal of Medicinal Chemistry, 2023)。この研究では、分子内マイケル付加反応を利用した環化反応により、高収率で標的化合物が得られることが示されました。

創薬化学の観点から、Ethyl3-(1-Boc-4-piperidinyl)-2-butenoateの構造的特徴は、医薬品候補化合物の薬理活性最適化に極めて有用です。ピペリジン環の立体構造が生体分子との相互作用に重要な役割を果たすこと、またエステル部位がさらなる構造修飾の足場として機能することが、最近の分子ドッキング研究によって明らかになりました(Bioorganic & Medicinal Chemistry, 2024)。

製薬プロセス開発においても、本化合物を利用した連続フロー合成法の最適化が進められています。2024年初頭に発表された研究では、マイクロリアクター技術を応用することで、従来のバッチ法に比べて反応時間を80%短縮し、収率を15%向上させることに成功しています(Organic Process Research & Development, 2024)。この技術革新は、スケールアップ生産時のコスト削減と環境負荷低減に寄与すると期待されています。

安全性評価に関する最新データでは、Ethyl3-(1-Boc-4-piperidinyl)-2-butenoateは適切な取り扱い条件下で良好な安定性を示すことが確認されています。急性毒性試験(OECDガイドライン準拠)の結果、本化合物はGHS分類で「区分4」に該当し、比較的低毒性であることが報告されました(Regulatory Toxicology and Pharmacology, 2023)。ただし、Boc保護基の脱保護時に発生する副生成物への注意が必要であることも指摘されています。

今後の展望として、Ethyl3-(1-Boc-4-piperidinyl)-2-butenoateを利用した新規プロドラッグの開発が期待されています。特に、血脳関門透過性の改善を目的としたアプローチにおいて、本化合物の脂溶性特性が有利に働く可能性があります。2024年現在、アルツハイマー病治療を標的とした2件の前臨床研究が進行中であり、近い将来の成果発表が待たれます。

総括すると、Ethyl3-(1-Boc-4-piperidinyl)-2-butenoate(2006281-59-8)は、その多様な反応性と構造的特徴から、現代の創薬研究において重要な位置を占めつつあります。最新の研究動向は、合成方法の効率化から生物活性評価まで幅広い分野で進展が見られ、今後さらに応用範囲が拡大することが予想されます。研究者は、本化合物の特性を最大限に活用することで、より優れた医薬品候補化合物の開発が可能となるでしょう。

2006281-59-8 (Ethyl3-(1-Boc-4-piperidinyl)-2-butenoate) 関連製品

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)